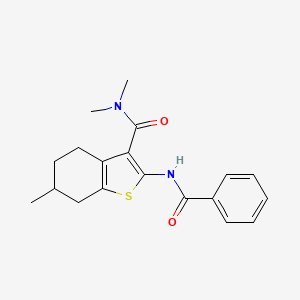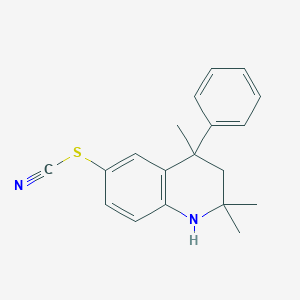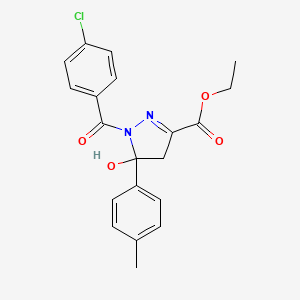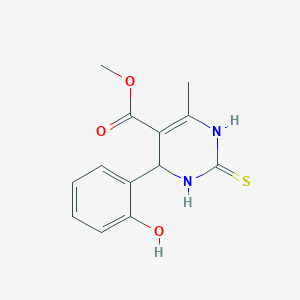![molecular formula C17H13BrN2O4 B4903656 1-[2-Oxo-2-(2-oxochromen-3-yl)ethyl]pyridin-1-ium-3-carboxamide;bromide](/img/structure/B4903656.png)
1-[2-Oxo-2-(2-oxochromen-3-yl)ethyl]pyridin-1-ium-3-carboxamide;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Oxo-2-(2-oxochromen-3-yl)ethyl]pyridin-1-ium-3-carboxamide;bromide is a complex organic compound that features a pyridinium core linked to a chromone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Oxo-2-(2-oxochromen-3-yl)ethyl]pyridin-1-ium-3-carboxamide;bromide typically involves a multi-step process. One common method includes the reaction of 2-oxo-2H-chromen-3-yl derivatives with pyridinium salts under controlled conditions. Microwave irradiation has been employed to enhance the efficiency and yield of the reaction . The reaction conditions often involve the use of solvents like methanol and require precise temperature control to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-Oxo-2-(2-oxochromen-3-yl)ethyl]pyridin-1-ium-3-carboxamide;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be performed to modify the chromone and pyridinium moieties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups into the pyridinium ring, enhancing the compound’s versatility.
Scientific Research Applications
1-[2-Oxo-2-(2-oxochromen-3-yl)ethyl]pyridin-1-ium-3-carboxamide;bromide has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing into its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 1-[2-Oxo-2-(2-oxochromen-3-yl)ethyl]pyridin-1-ium-3-carboxamide;bromide involves its interaction with specific molecular targets. The chromone moiety can interact with various enzymes and receptors, modulating their activity. The pyridinium core can participate in electron transfer processes, influencing cellular redox states and signaling pathways. Detailed studies using techniques like molecular docking and spectroscopy are required to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
1-[2-Oxo-2-(2-oxochromen-3-yl)ethyl]pyridin-1-ium iodide: Similar in structure but with an iodide counterion.
1-methyl-3-(2-oxo-2-(2-oxochromen-3-yl)ethyl)-1H-imidazol-3-ium bromide: Features an imidazolium core instead of pyridinium.
Uniqueness
1-[2-Oxo-2-(2-oxochromen-3-yl)ethyl]pyridin-1-ium-3-carboxamide;bromide is unique due to its combination of a chromone and pyridinium moiety, which imparts distinct optical and electronic properties. This makes it particularly valuable for applications in optoelectronics and as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-[2-oxo-2-(2-oxochromen-3-yl)ethyl]pyridin-1-ium-3-carboxamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4.BrH/c18-16(21)12-5-3-7-19(9-12)10-14(20)13-8-11-4-1-2-6-15(11)23-17(13)22;/h1-9H,10H2,(H-,18,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJPZAARZFWIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C[N+]3=CC=CC(=C3)C(=O)N.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4903576.png)
![1-[3-(2-Bromo-4-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene](/img/structure/B4903582.png)

![3-(Ethylsulfanyl)-6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B4903601.png)

![(5E)-1-(2,3-Dichlorophenyl)-5-[(1-phenyl-1H-pyrrol-2-YL)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4903617.png)

![N-(3,4-dimethylphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4903632.png)
![3-{1-[5-(4-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole](/img/structure/B4903636.png)
![N-[4-(2,6-dimethylphenoxy)phenyl]acetamide](/img/structure/B4903641.png)

![bis[3-(1-piperidinylsulfonyl)phenyl]methanone](/img/structure/B4903670.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B4903677.png)
